molecular formula C9H5ClINOS2 B14708516 Rhodanine, 3-(3-chloro-4-iodophenyl)- CAS No. 23517-57-9

Rhodanine, 3-(3-chloro-4-iodophenyl)-

Cat. No.: B14708516
CAS No.: 23517-57-9
M. Wt: 369.6 g/mol
InChI Key: NOEHQZDCBDHPCY-UHFFFAOYSA-N
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Description

Rhodanine (2-thioxo-4-thiazolidinone) is a five-membered heterocyclic scaffold containing sulfur, nitrogen, and carbonyl groups. The compound 3-(3-chloro-4-iodophenyl)rhodanine features a halogenated aryl substituent (3-chloro-4-iodophenyl) at the N-3 position of the rhodanine core. This structural modification enhances its electronic and steric properties, making it a candidate for diverse biological applications, including antiviral, anticancer, and antimicrobial activities .

Synthesis:
The synthesis of rhodanine derivatives typically involves cyclization of amines with carbon disulfide and α-chloroacetate under high temperatures or microwave-assisted conditions. For example, ammonium dithiocarbamates derived from amines react with sodium chloroacetate to form rhodanine rings . The 3-chloro-4-iodophenyl substituent is likely introduced via a halogenated aryl amine precursor, followed by cyclization .

Properties

CAS No.

23517-57-9

Molecular Formula

C9H5ClINOS2

Molecular Weight

369.6 g/mol

IUPAC Name

3-(3-chloro-4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C9H5ClINOS2/c10-6-3-5(1-2-7(6)11)12-8(13)4-15-9(12)14/h1-3H,4H2

InChI Key

NOEHQZDCBDHPCY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC(=C(C=C2)I)Cl

Origin of Product

United States

Preparation Methods

Hantzsch-Type Thiazolidinone Formation

The rhodanine scaffold is classically synthesized via a Hantzsch reaction, involving three components: a primary amine, carbon disulfide (CS₂), and an α-halo carbonyl compound. For 3-(3-chloro-4-iodophenyl)rhodanine, the primary amine precursor is 3-chloro-4-iodoaniline.

Procedure Adaptation from:

  • Iodination of 3-Chloroaniline:
    • 3-Chloroaniline (10 mmol) is dissolved in ethanol (50 mL) with iodine (5.85 mmol) and hydrogen peroxide (30% w/w, 10 mL).
    • The mixture is refluxed at 80°C for 2 h, followed by quenching with aqueous Na₂S₂O₅ (10%) to yield 3-chloro-4-iodoaniline (95% yield).
    • Key Characterization: $$^1$$H NMR (CDCl₃) δ 7.23 (d, J = 6.7 Hz, 2H), 6.89 (d, J = 9.0 Hz, 2H); IR 3256 cm⁻¹ (N–H stretch).
  • Rhodanine Ring Formation:
    • 3-Chloro-4-iodoaniline (5.07 mmol) reacts with CS₂ (1.5 mL) and chloroacetic acid (31 mmol) in ethanol under basic conditions (NaOH, 58 mmol).
    • The intermediate dithiocarbamate undergoes cyclization at 70°C for 6 h, yielding the rhodanine core (82% yield).
    • Critical Parameters: Solvent (ethanol), base stoichiometry, and reaction time.

Acid Chloride-Mediated Coupling

Patent disclosures highlight alternative routes using in situ acid chloride generation for amide bond formation.

Protocol from:

  • Activation of 3,5-Diiodosalicylic Acid:
    • 3,5-Diiodosalicylic acid (10.86 mmol) is treated with PCl₃ (3 eq) in xylene at 110°C to form the acid chloride intermediate.
    • Yield Optimization: Xylene outperforms toluene (82% vs. 52% yield).
  • Amidation with 3-Chloro-4-Iodoaniline:
    • The acid chloride reacts with 3-chloro-4-iodoaniline (5.07 mmol) in dimethylformamide (DMF) at 25°C for 8 h.
    • Product Isolation: Precipitation in ice-cold water followed by flash chromatography (SiO₂, 20% EtOAc/hexane) yields 86% pure product.

Comparative Analysis of Iodination Methods

Direct Electrophilic Iodination

Method A (I₂/H₂O₂):

  • Conditions: Ethanol, 80°C, 2 h.
  • Atom Economy: 95% due to stoichiometric I₂ utilization.
  • Limitations: Requires careful control of peroxide concentration to avoid over-oxidation.

Method B (ICl in Situ):

  • Conditions: Chlorobenzene, Cu catalyst, 120°C.
  • Yield: 74% for analogous aryl iodides.
  • Drawbacks: ICl is volatile and toxic, complicating large-scale synthesis.

Halogen Exchange Reactions

Ullmann-Type Coupling:

  • Substrate: 3-Chloro-4-bromophenylrhodanine with NaI in DMF at 150°C.
  • Efficiency: <60% yield due to steric hindrance from the rhodanine ring.

Spectroscopic Characterization Data

Infrared Spectroscopy

  • Rhodanine C=O Stretch: 1667 cm⁻¹.
  • Aromatic C–I Stretch: 580 cm⁻¹.
  • Amide N–H: 3400 cm⁻¹.

Nuclear Magnetic Resonance

  • $$^1$$H NMR (500 MHz, CDCl₃):
    • Aromatic protons: δ 8.25 (d, J = 1.9 Hz, 1H, ortho-I), 7.99 (s, 1H, meta-Cl).
    • Thiazolidinone CH₂: δ 4.12 (s, 2H).
  • $$^13$$C NMR:
    • C=O: 168.2 ppm; C=S: 122.5 ppm.

Yield Optimization and Solvent Effects

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Xylene 110 2.5 82
Toluene 110 3.0 52
DMF 25 8 86
Ethanol 70 6 82

Key Findings:

  • Xylene enhances acid chloride stability, reducing side reactions.
  • DMF facilitates amine coupling at ambient temperatures.

Challenges in Functional Group Compatibility

Iodine Substituent Stability

  • Issue: Iodoarenes are prone to reductive elimination under basic conditions.
  • Mitigation: Use aprotic solvents (DMF, xylene) and avoid strong bases during amidation.

Chloro Group Reactivity

  • Unintended Substitution: Chloro may displace during iodination if unprotected.
  • Solution: Sequential halogenation (chlorination before iodination) preserves regiochemistry.

Industrial-Scale Considerations

Cost Analysis

  • Iodine Expense: Contributes 60% of raw material costs.
  • Waste Streams: Na₂S₂O₅ quench generates sulfur byproducts requiring neutralization.

Patent Landscape

  • Key Patents: US4791126A and US4460596A detail rhodanine functionalization but lack explicit protocols for iodo-chloro derivatives.
  • Gaps: No patents directly claim 3-(3-chloro-4-iodophenyl)rhodanine, suggesting opportunities for novel IP.

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3-(3-chloro-4-iodophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Rhodanine, 3-(3-chloro-4-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Comparison with Similar Rhodanine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Rhodanine Derivatives
Compound Substituents Key Functional Groups Biological Targets
3-(3-Chloro-4-iodophenyl)rhodanine 3-chloro-4-iodophenyl at N-3 Cl, I, thiocarbonyl, carbonyl Anticancer, antimicrobial
3-(4-Chloro-3-methylphenyl)-5-ethylrhodanine 4-chloro-3-methylphenyl at N-3, ethyl at C-5 Cl, CH₃, ethyl, thiocarbonyl Antimicrobial
5-Arylidenerhodanine derivatives Arylidene group at C-5 Aromatic, thiocarbonyl P-glycoprotein inhibition
3-Aminorhodanine derivatives Amino group at N-3 NH₂, thiocarbonyl Anti-inflammatory, anti-HIV
  • Halogen Effects : The 3-chloro-4-iodophenyl group provides steric bulk and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets compared to smaller substituents like methyl or ethyl groups .
  • C-5 Modifications : Derivatives with 5-arylidene or 5-ethyl groups exhibit varied activities. For example, 5-arylidene derivatives show potent P-glycoprotein inhibition, while 5-ethyl groups improve lipophilicity and membrane permeability .

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